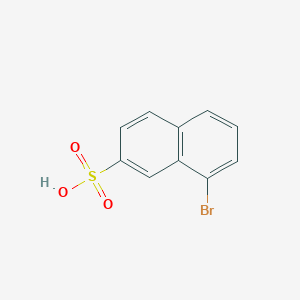

8-Bromonaphthalene-2-sulfonic acid

Description

Structural Classification and Significance within Naphthalene (B1677914) Sulfonate Chemistry

8-Bromonaphthalene-2-sulfonic acid is classified as a halogenated derivative of naphthalene-2-sulfonic acid. wikipedia.org The core of the molecule is a naphthalene bicyclic aromatic system. A sulfonic acid group (-SO₃H) is attached at the C2 position, and a bromine atom (-Br) is attached at the C8 position. smolecule.com This specific substitution pattern is crucial to its chemical behavior and significance.

Naphthalene sulfonates are a broad class of compounds derived from the sulfonation of naphthalene. wikipedia.org The position of the sulfonic acid group influences the compound's properties; for instance, naphthalene-1-sulfonic acid is the kinetically favored product of naphthalene sulfonation at low temperatures, while the 2-sulfonic acid isomer is the thermodynamically more stable product formed at higher temperatures. wikipedia.orgwikipedia.org

The significance of this compound lies in the unique reactivity imparted by its two functional groups. smolecule.com The sulfonic acid group is a strong electron-withdrawing group and is highly acidic, which increases the compound's solubility in polar solvents. vulcanchem.com The bromine atom at the 8-position also influences the electron density of the aromatic rings and serves as a reactive site for various chemical transformations, such as nucleophilic substitution and coupling reactions. smolecule.com This dual functionality makes it a versatile precursor, particularly in the synthesis of dyes and specialized organic molecules where precise regiochemistry is required. smolecule.com

Historical Development and Evolution of Research on Halogenated Naphthalene Sulfonic Acids

The study of naphthalene sulfonic acids dates back to the early 20th century, driven by their high demand as intermediates in the dye industry. google.com The sulfonation of naphthalene itself was a well-studied process, with early researchers establishing the fundamental principles of the reaction. google.com The development of polynaphthalene sulfonates in the 1930s by IG Farben in Germany marked a significant advancement, leading to applications as dispersants and tanning agents. hardtchemical.com

Research into halogenated derivatives of naphthalene sulfonic acids followed as chemists sought to create new molecules with specific properties. A 1929 patent describes a process for preparing chloronaphthalenes and bromonaphthalenes that may also contain a sulfonic acid group, indicating early industrial interest in these compounds. google.com These early processes often involved direct halogenation of a pre-formed naphthalene sulfonic acid. For example, the patent details reacting 1-chloronaphthalene-8-sulfonic acid with bromine to produce brominated derivatives. google.com

Over the decades, synthetic methods have evolved to become more efficient and selective. While early syntheses could be harsh and low-yielding, modern techniques, including the use of specific catalysts and controlled reaction conditions, have improved the preparation of specific isomers like this compound. nih.gov The primary synthesis method for this compound involves the controlled bromination of naphthalene-2-sulfonic acid, where the sulfonic acid group helps direct the incoming bromine to the 8-position. smolecule.com

Overview of Current Research Trajectories and Interdisciplinary Relevance of this compound

Current research on this compound highlights its role as a versatile building block in several scientific disciplines. Its unique structure makes it a valuable intermediate for creating a range of target molecules. smolecule.com

Key Research Areas:

Chemical Synthesis: The compound serves as a key starting material for synthesizing complex organic molecules. The bromine atom can be replaced or used in coupling reactions to build larger molecular frameworks, while the sulfonic acid group can be modified or removed as needed. smolecule.com

Dyes and Pigments: Like many naphthalene derivatives, it is used as a precursor in the synthesis of azo dyes. smolecule.comwikipedia.org The specific substitution pattern can influence the final color and properties of the dye.

Pharmaceutical and Biological Research: Halogenated organic compounds are of significant interest in medicinal chemistry. Research has indicated that this compound and its derivatives may possess biological activities, including antimicrobial and anti-inflammatory properties. smolecule.com It has also been explored as a tool for studying protein interactions, similar to how other naphthalenesulfonic acids like 8-anilino-1-naphthalenesulfonic acid (ANS) are used as fluorescent probes to study hydrophobic pockets in proteins. smolecule.comnih.gov

The interdisciplinary relevance of this compound is evident in its application across chemistry, materials science, and biology. In materials science, it contributes to the development of new dyes and pigments. In medicinal chemistry and chemical biology, it serves as a scaffold for potential therapeutic agents and as a probe to investigate biological systems. smolecule.comnih.gov

Physicochemical Properties of Naphthalene Sulfonic Acid Derivatives

| Property | This compound | 5-Bromonaphthalene-2-sulfonic Acid nih.gov | 2-Bromonaphthalene-1-sulfonic acid nih.gov | Naphthalene-2-sulfonic acid wikipedia.org |

| IUPAC Name | This compound | 5-bromonaphthalene-2-sulfonic acid | 2-bromonaphthalene-1-sulfonic acid | naphthalene-2-sulfonic acid |

| CAS Number | 738551-74-1 smolecule.com | 179419-11-5 | Not available | 120-18-3 |

| Molecular Formula | C₁₀H₇BrO₃S smolecule.com | C₁₀H₇BrO₃S | C₁₀H₇BrO₃S | C₁₀H₈O₃S |

| Molecular Weight | 287.13 g/mol smolecule.com | 287.13 g/mol | 287.13 g/mol | 208.23 g/mol |

| Appearance | White crystalline powder smolecule.com | Data not available | Data not available | White solid |

Properties

IUPAC Name |

8-bromonaphthalene-2-sulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO3S/c11-10-3-1-2-7-4-5-8(6-9(7)10)15(12,13)14/h1-6H,(H,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDXSBZQXMWTSIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)S(=O)(=O)O)C(=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10562482 | |

| Record name | 8-Bromonaphthalene-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

738551-74-1 | |

| Record name | 8-Bromo-2-naphthalenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=738551-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Bromonaphthalene-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Route Design for 8 Bromonaphthalene 2 Sulfonic Acid

Direct Functionalization Approaches of Naphthalene (B1677914) Precursors

Direct functionalization methods offer a more straightforward pathway to 8-bromonaphthalene-2-sulfonic acid by modifying a naphthalene-based starting material in a minimal number of steps.

Regioselective Sulfonation of 2-Bromonaphthalene (B93597)

The synthesis of this compound can be achieved through the direct sulfonation of 2-bromonaphthalene. This electrophilic aromatic substitution reaction aims to introduce a sulfonic acid group onto the 2-bromonaphthalene backbone. The bromine atom already present on the naphthalene ring influences the position of the incoming sulfonic acid group. Due to electronic and steric effects, the sulfonation of 2-bromonaphthalene can lead to a mixture of isomers. However, by controlling the reaction conditions, the formation of the desired 8-bromo-2-sulfonic acid isomer can be favored.

The regioselectivity of this reaction is a critical aspect. The bromine at the 2-position is an ortho-, para-director, but the steric hindrance at the 3-position generally disfavors substitution at that site. The positions on the other ring (positions 5, 6, 7, and 8) are also available for substitution. The electronic and steric environment of the 2-bromonaphthalene molecule makes the sulfonation a complex process where multiple products can be formed. The challenge lies in directing the sulfonation to the 8-position with high selectivity.

Optimization of Reaction Parameters for Enhanced Selectivity and Yield

To enhance the selectivity and yield of this compound from the sulfonation of 2-bromonaphthalene, careful optimization of various reaction parameters is essential. Key parameters that are often manipulated include the choice of sulfonating agent, reaction temperature, reaction time, and the use of catalysts or additives.

| Parameter | Effect on Reaction | Optimized Conditions for this compound |

| Sulfonating Agent | The strength and concentration of the sulfonating agent (e.g., oleum (B3057394), chlorosulfonic acid) can significantly impact the reaction rate and the formation of byproducts. | The use of a specific concentration of oleum or a milder sulfonating agent can help control the reaction and improve selectivity. |

| Temperature | Temperature control is crucial as sulfonation of naphthalenes is often reversible and temperature-dependent. Higher temperatures can favor the formation of thermodynamically more stable isomers. | Running the reaction at a specific, often lower, temperature can favor the kinetic product, potentially increasing the yield of the desired 8-bromo isomer. |

| Reaction Time | The duration of the reaction can influence the product distribution. Shorter reaction times may yield the kinetic product, while longer times could lead to isomerization to more stable products. | Precise control over the reaction time is necessary to halt the reaction once the optimal yield of the desired product is achieved. |

| Solvent | The choice of solvent can affect the solubility of reactants and influence the regioselectivity of the sulfonation. | The use of specific solvents can help to control the reaction environment and favor the formation of this compound. |

By systematically studying and adjusting these parameters, researchers can develop a robust and efficient process for the synthesis of this compound with high purity and in good yield.

Multi-Step Synthetic Strategies Incorporating Protecting Groups

When direct functionalization does not provide the desired isomer with high selectivity, multi-step synthetic strategies are employed. These often involve the use of protecting groups to block certain positions on the naphthalene ring, thereby directing subsequent reactions to the desired location.

Role of Sulfonic Acid Groups as Activating and Protecting Moieties in Synthesis

In the synthesis of substituted naphthalenes, a sulfonic acid group can serve a dual purpose. mdpi.com It can act as a protecting group, blocking a specific position from reacting, and as an activating group, influencing the regioselectivity of subsequent transformations. mdpi.com For instance, a sulfonic acid group can be introduced at a particular position to prevent other electrophiles from attacking that site. youtube.com After the desired modifications are made elsewhere on the molecule, the sulfonic acid group can often be removed under relatively mild conditions, such as by heating in dilute aqueous acid. mdpi.comyoutube.com This "blocking" strategy is a powerful tool in directing the synthesis towards a specific isomer that would be difficult to obtain directly. youtube.com

Furthermore, the sulfonic acid group is strongly electron-withdrawing, which deactivates the ring towards further electrophilic substitution and can direct incoming groups to specific positions. mdpi.com In some cases, the presence of a sulfonic acid group can enhance the yield of a reaction, such as the Sandmeyer reaction, by making a diazonium intermediate a better electron acceptor. mdpi.com

Derivatization of Bromonaphthalene Scaffolds for Sulfonic Acid Introduction

Another multi-step approach involves starting with a bromonaphthalene scaffold and introducing other functional groups that can be later converted to a sulfonic acid group. This indirect method can provide better control over the final substitution pattern. For example, a nitro group or an amino group could be introduced at the desired position and then transformed into a sulfonic acid group through a series of reactions.

The synthesis might proceed as follows:

Start with a bromonaphthalene derivative.

Introduce a functional group (e.g., -NO2) at the 2-position through nitration.

Reduce the nitro group to an amino group (-NH2).

Convert the amino group to a diazonium salt (-N2+).

Replace the diazonium group with a sulfonic acid group via a Sandmeyer-type reaction or by reaction with sulfur dioxide followed by oxidation.

This strategic derivatization allows for the precise placement of the sulfonic acid group, overcoming the regioselectivity challenges associated with direct sulfonation.

Green Chemistry Principles and Sustainable Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves considering factors such as atom economy, the use of less hazardous reagents, energy efficiency, and waste reduction.

Recent research has focused on developing more sustainable methods for sulfonation. rsc.org One approach involves using sulfur dioxide surrogates that are easier to handle and more environmentally friendly than traditional sulfonating agents like oleum. rsc.org For instance, the use of thiourea (B124793) dioxide in the presence of an oxidant like air has been explored as a milder and more sustainable route to sulfonic acids. rsc.org

The use of microreactors for sulfonation reactions is another promising green chemistry approach. google.com Microreactors offer enhanced heat and mass transfer, allowing for better control over reaction conditions, which can lead to higher yields, improved selectivity, and reduced waste generation. google.com They can also enable the use of more intense reaction conditions in a safer manner.

Chemical Reactivity, Transformation Pathways, and Reaction Mechanisms of 8 Bromonaphthalene 2 Sulfonic Acid

Electrophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) Core

The naphthalene ring system is susceptible to electrophilic aromatic substitution. The sulfonic acid group is a strong electron-withdrawing group and a meta-director. However, in naphthalene systems, the directing effects are more complex than in benzene. The bromine atom is also an electron-withdrawing group but is an ortho-, para-director. In the case of 8-bromonaphthalene-2-sulfonic acid, the sulfonic acid at the 2-position and the bromine at the 8-position deactivate the ring towards electrophilic attack.

Further substitution on the naphthalene core is challenging due to this deactivation. However, under forcing conditions, electrophilic substitution might occur. The position of substitution would be determined by the combined directing effects of the existing substituents and the steric hindrance they impose. For instance, nitration, a common electrophilic aromatic substitution, would require harsh conditions, and the regioselectivity would be influenced by both the bromine and sulfonic acid groups. masterorganicchemistry.commasterorganicchemistry.com

Nucleophilic Substitution Reactions Involving the Bromine Substituent

The bromine atom attached to the naphthalene ring can participate in nucleophilic substitution reactions, particularly those catalyzed by transition metals.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromine atom in this compound can serve as a handle for such transformations. For instance, in a study focused on developing CCR8 antagonists, a bromo-naphthalene precursor was utilized in various palladium-catalyzed cross-coupling reactions to generate a diverse library of compounds. nih.gov This suggests that this compound could undergo similar reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce new aryl, vinyl, or alkynyl groups at the 8-position. The naphthalene sulfonamide scaffold, which can be derived from the corresponding sulfonic acid, is known to be a valuable pharmacophore. nih.gov

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Catalyst/Reagents | Product Type |

| Suzuki Coupling | Aryl/vinyl boronic acid or ester | Pd catalyst, Base | Biaryl or vinyl naphthalene |

| Heck Coupling | Alkene | Pd catalyst, Base | Alkenylnaphthalene |

| Sonogashira Coupling | Terminal alkyne | Pd/Cu catalyst, Base | Alkynylnaphthalene |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, Base | N-Arylnaphthalene |

This table presents potential cross-coupling reactions applicable to this compound based on general principles of arylation chemistry.

The bromine atom can be replaced by an amino group through nucleophilic aromatic substitution, although this typically requires harsh conditions or the use of a catalyst. A more common approach to introduce an amino group is through the Bucherer reaction or by reduction of a nitro group, should one be introduced via electrophilic substitution. wikipedia.org The resulting aminonaphthalenesulfonic acids are important intermediates in the synthesis of dyes. wikipedia.org For example, 8-amino-2-naphthalenesulfonic acid is a known compound. smolecule.comsigmaaldrich.com The synthesis of 8-bromo-naphthalen-1-amine has been achieved from 8-bromo-1-naphthoic acid. nih.govnih.gov

Chemical Transformations of the Sulfonic Acid Functional Group

The sulfonic acid group is a versatile functional group that can be converted into several other important moieties.

The sulfonic acid group can be converted to a more reactive sulfonyl chloride. This is typically achieved by treatment with chlorinating agents such as thionyl chloride or phosphorus pentachloride. ucl.ac.uk The resulting 8-bromonaphthalene-2-sulfonyl chloride is a key intermediate for the synthesis of sulfonamides and sulfonate esters. A study on the synthesis of functionalized sulfonamides highlights the conversion of sodium sulfonate salts to sulfonyl chlorides under mild, neutral conditions using triphenylphosphine (B44618) dichloride. ucl.ac.uk Another method involves reacting the sulfonic acid with chlorosulfonic acid. google.com The conversion of phenylsulfonated carbon nanoparticles to sulfonyl chloride has been demonstrated using thionyl chloride at 0°C. researchgate.net

Sulfonate esters can be synthesized directly from sulfonic acids by reacting them with alcohols in the presence of a suitable coupling reagent. nih.gov

Sulfonyl chlorides, derived from this compound, readily react with primary and secondary amines to form the corresponding sulfonamides. researchgate.netresearchgate.net This reaction is a cornerstone in the synthesis of a wide range of biologically active molecules. researchgate.net The naphthalene sulfonamide scaffold, in particular, has been identified as having antagonistic properties against the human CC chemokine receptor 8 (CCR8). nih.gov The synthesis of sulfonamides can also be achieved directly from sulfonic acids by using coupling agents like triphenylphosphine ditriflate. nih.gov

Mechanistic Aspects of Desulfonation Processes

The removal of the sulfonic acid group, known as desulfonation, is a significant transformation for naphthalene sulfonic acids. The process is essentially the reverse of electrophilic aromatic sulfonation. mdpi.com The generally accepted mechanism for the desulfonation of aromatic sulfonic acids in a dilute acidic solution involves the protonation of the aromatic ring, followed by the departure of sulfur trioxide. youtube.com

The reaction proceeds via an electrophilic aromatic substitution mechanism where a proton acts as the electrophile. The key steps are:

Protonation: The pi electrons of the naphthalene ring attack a proton (H⁺) from the acidic medium. This attack preferentially occurs at the carbon atom bearing the sulfonic acid group (the ipso-carbon), forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. The aromaticity of the ring is temporarily broken in this step. youtube.com

Elimination of Sulfur Trioxide: To restore the highly stable aromatic system, the carbon-sulfur bond cleaves, with the electrons from this bond moving back into the ring. This step releases sulfur trioxide (SO₃). youtube.com

Formation of Sulfuric Acid: The liberated sulfur trioxide then reacts with water present in the dilute acid solution to form sulfuric acid.

| General Conditions for Desulfonation | |

| Reagent | Dilute aqueous acid (e.g., H₂SO₄) |

| Key Step | Ipso-protonation of the aromatic ring |

| Leaving Group | Sulfur Trioxide (SO₃) |

| Driving Force | Restoration of aromaticity |

Radical Processes and Single-Electron Transfer Chemistry

While much of the chemistry of aromatic sulfonic acids is dominated by ionic, two-electron pathways, the potential for radical processes and single-electron transfer (SET) exists. Single-electron transfer can initiate radical formation by transferring a single electron to or from an organic molecule. libretexts.org Metals with low ionization potentials, such as sodium or lithium, are effective single-electron donors. libretexts.org

For this compound, two primary sites could be susceptible to SET:

The Naphthalene Ring: Aromatic systems can accept an electron to form a radical anion. This process is often facilitated by dissolving alkali metals in solvents like liquid ammonia. libretexts.org

The Carbon-Bromine Bond: The C-Br bond can undergo reductive cleavage.

A potential SET pathway could involve the transfer of an electron to the naphthalene ring system, generating a radical anion. This highly reactive intermediate could then undergo further reactions, such as the loss of a bromide ion to form a naphthyl radical.

Proton-coupled electron transfer (PCET) is another mechanism where an electron and a proton are exchanged, often in a concerted step, to generate radical intermediates from closed-shell molecules. nih.gov While specific studies on this compound are not documented, the general principles of SET and radical chemistry suggest that under the appropriate reductive conditions (e.g., using strong reducing agents or electrochemical methods), it could be induced to participate in radical-type transformations. nih.govnih.gov

Detailed Mechanistic Investigations of Key Reactions

Detailed mechanistic studies on this compound itself are limited in publicly accessible literature. However, its reactivity can be understood by examining the mechanisms of key reactions common to brominated naphthalene sulfonic acids.

Nucleophilic Substitution: The sulfonic acid group can be replaced via nucleophilic substitution reactions. A key industrial example of this type of reaction is the conversion of naphthalenesulfonic acids to naphthols by fusion with sodium hydroxide. This reaction proceeds via an elimination-addition mechanism (benzyne-type mechanism) or an SNAr mechanism, depending on the substrate and conditions.

The table below outlines the mechanistic pathways for these key reaction types.

| Reaction Type | Reagents/Conditions | Intermediate | Mechanistic Pathway |

| Desulfonation | Dilute H₂SO₄, Heat | Arenium Ion (Sigma Complex) | Electrophilic Aromatic Substitution (SEAr) |

| Further Bromination | Br₂, Lewis Acid (e.g., FeBr₃) | Arenium Ion (Sigma Complex) | Electrophilic Aromatic Substitution (SEAr) |

| Hydroxylation | NaOH (fusion) | Meisenheimer Complex or Naphthalyne | Nucleophilic Aromatic Substitution (SNAr or Elimination-Addition) |

Spectroscopic Characterization and Structural Elucidation of 8 Bromonaphthalene 2 Sulfonic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of 8-bromonaphthalene-2-sulfonic acid. While specific experimental data is not widely published, the expected spectra can be predicted based on established principles and data from related compounds like 2-bromonaphthalene (B93597) and naphthalene-2-sulfonic acid. chemicalbook.comchemicalbook.com

The ¹H NMR spectrum is expected to display six distinct signals in the aromatic region, corresponding to the six protons on the naphthalene (B1677914) ring system. The chemical shifts (δ) and coupling constants (J) are influenced by the electron-withdrawing effects of both the sulfonic acid (-SO₃H) and bromine (-Br) substituents.

The proton on C1 (H-1), being adjacent to the sulfonic acid group at C2, would likely appear as the most downfield singlet or a narrow doublet, significantly influenced by the deshielding effect of the -SO₃H group. The proton on C3 (H-3) would also be downfield, appearing as a doublet coupled to H-4. The proton H-7, being peri to the bromine atom at C8, is expected to be significantly deshielded and shifted downfield due to steric compression and electronic effects. The remaining protons (H-4, H-5, H-6) would resonate at chemical shifts typical for naphthalene systems, with their exact positions and multiplicities determined by their coupling with neighboring protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-1 | ~8.5 - 8.8 | s or d | - |

| H-3 | ~8.2 - 8.4 | d | J ≈ 8.5 - 9.0 |

| H-4 | ~7.8 - 8.0 | d | J ≈ 8.5 - 9.0 |

| H-5 | ~7.6 - 7.8 | t | J ≈ 7.5 - 8.0 |

| H-6 | ~7.4 - 7.6 | t | J ≈ 7.5 - 8.0 |

Note: This is a predictive table based on analogous structures. Actual values may vary.

The ¹³C NMR spectrum will show ten distinct signals for the ten carbon atoms of the naphthalene ring, as the substitution pattern removes all symmetry. The carbons directly attached to the substituents (C-2 and C-8) will be readily identifiable. C-2, bearing the sulfonic acid group, will be shifted downfield. C-8, bonded to the bromine atom, will have its chemical shift influenced by the heavy atom effect, which can sometimes result in a more upfield position than otherwise expected for a substituted carbon. The quaternary carbons (C-4a, C-8a) will also be present.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | ~125 - 128 |

| C-2 | ~140 - 145 |

| C-3 | ~122 - 125 |

| C-4 | ~130 - 133 |

| C-4a | ~132 - 135 |

| C-5 | ~128 - 130 |

| C-6 | ~127 - 129 |

| C-7 | ~129 - 131 |

| C-8 | ~120 - 124 |

Note: This is a predictive table based on analogous structures. Actual values may vary.

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy) would reveal the spin-spin coupling network between adjacent protons, for instance, confirming the H-3/H-4 and H-5/H-6/H-7 connectivities.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying the quaternary carbons by showing correlations between protons and carbons that are two or three bonds away. For example, H-1 would show a correlation to C-2, C-8a, and C-3, confirming their positions relative to each other.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides critical information about the compound's molecular weight and elemental composition. For this compound (C₁₀H₇BrO₃S), high-resolution mass spectrometry (HRMS) would confirm its molecular formula.

The molecular weight is 287.13 g/mol . smolecule.com In mass spectrometry, the molecule would exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ or [M-H]⁻ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and sulfur (³²S, ³³S, ³⁴S). The most prominent peaks for the molecular ion would be at m/z values corresponding to [C₁₀H₇⁷⁹BrO₃S] and [C₁₀H₇⁸¹BrO₃S], separated by two mass units.

The fragmentation pattern in MS/MS analysis would likely involve the characteristic loss of the sulfonic acid group moieties and the bromine atom.

Loss of SO₃: A primary fragmentation pathway would be the cleavage of the C-S bond, leading to the loss of a sulfur trioxide molecule (SO₃, 80 Da), resulting in a fragment ion [C₁₀H₇Br]⁺.

Loss of HSO₃: Loss of the sulfonic acid radical (•SO₃H, 81 Da) is also a probable fragmentation.

Loss of Br: Cleavage of the C-Br bond would result in the loss of a bromine radical (⁷⁹Br or ⁸¹Br), leading to a [C₁₀H₇SO₃]⁺ fragment.

Table 3: Predicted Mass Spectrometry Fragments for C₁₀H₇BrO₃S

| Fragment Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Neutral Loss |

|---|---|---|---|

| [M]⁺ | 285.9 | 287.9 | - |

| [M-SO₃]⁺ | 205.9 | 207.9 | SO₃ |

Note: m/z values are approximate monoisotopic masses.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The IR spectrum would be dominated by strong absorptions from the sulfonic acid group. researchgate.net

O-H Stretching: A very broad and strong absorption band is expected in the region of 3200-2500 cm⁻¹ due to the hydrogen-bonded O-H group of the sulfonic acid.

S=O Stretching: Two strong absorption bands for the asymmetric and symmetric stretching of the S=O bonds would appear around 1250-1120 cm⁻¹ and 1080-1030 cm⁻¹, respectively.

S-O Stretching: A band corresponding to the S-O single bond stretch is expected in the 900-700 cm⁻¹ range.

Aromatic C-H Stretching: These appear as sharp, medium-intensity bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).

Aromatic C=C Stretching: Multiple sharp bands of variable intensity would be observed in the 1620-1450 cm⁻¹ region, characteristic of the naphthalene ring.

C-Br Stretching: The vibration for the C-Br bond would be found in the far-infrared region, typically between 600-500 cm⁻¹.

Raman spectroscopy would complement the IR data. Aromatic C=C stretching vibrations and the symmetric S=O stretch are typically strong and easily observable in the Raman spectrum.

Table 4: Predicted IR and Raman Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Predicted IR Frequency Range (cm⁻¹) | Predicted Raman Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H stretch (sulfonic acid) | 3200-2500 | Weak | Strong, Broad (IR) |

| Aromatic C-H stretch | 3100-3000 | 3100-3000 | Medium (IR), Strong (Raman) |

| Aromatic C=C stretch | 1620-1450 | 1620-1450 | Medium-Strong |

| Asymmetric S=O stretch | 1250-1120 | Weak | Strong (IR) |

| Symmetric S=O stretch | 1080-1030 | Strong | Strong (IR) |

| C-S stretch | 700-600 | Medium | Medium |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

UV-Visible spectroscopy provides information on the electronic transitions within the molecule. The naphthalene ring system is the primary chromophore. Substituted naphthalenes typically show two or three absorption bands. For this compound, one would expect the characteristic naphthalene absorption bands, which may be shifted due to the presence of the bromo and sulfonic acid substituents. These auxochromes can cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted naphthalene.

Fluorescence spectroscopy measures the light emitted from a molecule after it absorbs light. Naphthalenesulfonic acids are known to be fluorescent probes. However, the presence of the bromine atom at the C-8 position is expected to significantly influence the fluorescence properties. The "heavy-atom effect" of bromine can promote intersystem crossing from the excited singlet state (S₁) to the triplet state (T₁), which often leads to a decrease in fluorescence quantum yield (quenching) and an increase in phosphorescence. Therefore, this compound is predicted to be weakly fluorescent compared to its non-brominated analog, naphthalene-2-sulfonic acid.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Bromonaphthalene |

| Naphthalene-2-sulfonic acid |

Computational Chemistry and Theoretical Investigations of 8 Bromonaphthalene 2 Sulfonic Acid

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. For analogous compounds, such as other naphthalene (B1677914) derivatives, these studies have provided significant insights. For instance, research on related aminonaphthalenesulfonic acids has utilized quantum chemical calculations to explore their geometric and electronic structures.

Density Functional Theory (DFT) is a preferred method for calculating the ground state properties of molecules due to its balance of accuracy and computational cost. A typical DFT study on 8-Bromonaphthalene-2-sulfonic acid would involve geometry optimization to determine the most stable three-dimensional structure. This process would yield key parameters such as bond lengths, bond angles, and dihedral angles, offering a precise picture of the molecule's architecture. From this optimized geometry, further properties like the dipole moment, electrostatic potential maps, and atomic charges could be calculated to understand the charge distribution and polarity of the molecule.

Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound

| Property | Predicted Value | Unit |

| Total Energy | Value not available | Hartrees |

| Dipole Moment | Value not available | Debye |

| C-Br Bond Length | Value not available | Ångström (Å) |

| S-O Bond Length | Value not available | Ångström (Å) |

Note: This table is illustrative. No published data is available for this compound.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to predicting a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of molecular stability and the energy required for electronic excitation. For this compound, analysis of the FMOs would reveal how the bromine atom and the sulfonic acid group influence the electronic landscape of the naphthalene core.

Molecular Dynamics Simulations and Conformational Analysis

While small, relatively rigid molecules like this compound have limited conformational freedom, the orientation of the sulfonic acid group can be subject to change. Molecular dynamics (MD) simulations could provide insight into the rotational dynamics of the C-S bond and the interactions of the sulfonic acid group with its environment, particularly in different solvents. Such simulations track the atomic movements over time, offering a dynamic picture of the molecule's behavior and stability in various phases.

Theoretical Prediction of Spectroscopic Parameters

Computational methods are frequently used to predict spectroscopic data, which can aid in the interpretation of experimental results. Time-dependent DFT (TD-DFT) can be employed to calculate the electronic absorption spectra (UV-Vis), predicting the wavelengths of maximum absorption (λmax) that correspond to electronic transitions. Furthermore, calculations can predict nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These theoretical spectra serve as valuable references for experimental characterization.

Table 2: Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value |

| ¹H NMR Chemical Shift (aromatic region) | Values not available |

| ¹³C NMR Chemical Shift (C-Br) | Value not available |

| Main IR Vibrational Frequency (S=O stretch) | Value not available |

| UV-Vis λmax | Value not available |

Note: This table is for illustrative purposes. No published data is available.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions. For the synthesis of this compound, such as through the bromination of naphthalene-2-sulfonic acid, computational studies could elucidate the reaction mechanism. This would involve identifying the transition state structures, calculating activation energies, and determining the reaction coordinates. Such studies can help explain regioselectivity—why the bromine atom adds to the 8-position—and optimize reaction conditions for improved yields.

Advanced Materials Science Applications of 8 Bromonaphthalene 2 Sulfonic Acid Derivatives

Development of Organic Electronic Materials

The naphthalene (B1677914) scaffold is a well-known component in the design of organic semiconductors due to its inherent aromaticity and charge-carrying potential. Derivatives of 8-bromonaphthalene-2-sulfonic acid leverage this core structure, enabling the synthesis of materials for electronic and optoelectronic applications. The ability to modify the molecule at the bromine and sulfonic acid positions allows for fine-tuning of electronic properties such as energy levels (HOMO/LUMO), charge carrier mobility, and solubility, which are critical for device performance.

Derivatives of naphthalene are integral to the field of organic electronics, where they can be engineered to facilitate charge transport. The electronic properties of naphthalene-based molecules can be systematically studied to understand the relationship between molecular structure and conductivity. researchgate.net Theoretical and experimental studies on various naphthalene derivatives, such as those with hydroxyl groups, have been conducted to determine their hole mobility. researchgate.net By creating thin layers of these materials and measuring transient photocurrents, researchers can calculate key parameters like charge carrier mobility. researchgate.net

Below is a table summarizing findings on the electronic properties of select naphthalene derivatives, illustrating the type of data obtained in such studies.

| Derivative Class | Experimental Technique | Key Finding | Reference |

| Hydroxylated Naphthalenes | Transient Photocurrent Measurements | Determination of hole drift mobility based on current transients. | researchgate.net |

| General Aromatic Compounds | Quantum-Chemical Calculations | Modeling of electronic properties and charge transfer possibilities. | researchgate.net |

| Substituted Naphthalenes | Hirshfeld Surface Analysis | Analysis of intermolecular contacts to predict conductivity pathways. | researchgate.net |

The tunable photophysical properties of naphthalene derivatives make them excellent candidates for use in optoelectronic devices. The 1,8-naphthalimide (B145957) scaffold, which can be synthesized from related naphthalene precursors, is a particularly prominent fluorophore used in these technologies. researchgate.net Its high quantum yield and stable fluorescence are beneficial for creating efficient Organic Light-Emitting Diodes (OLEDs). In OLEDs, materials derived from compounds like this compound can function as emitters, hosts, or charge-transporting layers.

In the context of organic photovoltaics (OPVs), naphthalene derivatives can be employed as either electron donor or electron acceptor materials. The ability to modify the structure allows for the tuning of the material's absorption spectrum to better match that of the sun, as well as optimizing the energy levels for efficient charge separation at the donor-acceptor interface. The development of novel naphthalimide-based chemosensors demonstrates the versatility of this structural class in interacting with and responding to electronic changes, a principle that also underpins their function in optoelectronic devices. researchgate.net

Fluorescent Probes and Chemical Sensors

The naphthalene ring system is a fundamental component of many fluorescent molecules. Derivatives of this compound, particularly those where the bromine is replaced by an amino group to form aminonaphthalene sulfonic acids, are renowned for their use as environmentally sensitive fluorescent probes.

Anilinonaphthalene sulfonic acids (ANS), which are derivatives of naphthalenesulfonic acid, are classic examples of polarity-sensitive fluorescent probes. researchgate.net Compounds like 1-anilinonaphthalene-8-sulfonic acid (1,8-ANS) and 2-anilinonaphthalene-6-sulfonic acid (2,6-ANS) exhibit low fluorescence in polar environments like water but fluoresce intensely in nonpolar media or when bound to hydrophobic sites, such as those found in proteins or cyclodextrins. researchgate.netwikipedia.org This solvatochromism arises from the formation of a twisted intramolecular charge transfer (TICT) state, which is stabilized in polar solvents and provides a non-radiative decay pathway. In nonpolar environments, this pathway is suppressed, leading to a significant enhancement in fluorescence quantum yield.

The sensitivity of a probe to its environment can be quantified by its polarity sensitivity factor (PSF). For example, 2,6-ANS has a very high PSF of 120, indicating a dramatic increase in fluorescence when moving from a polar to a nonpolar environment. researchgate.net This property makes such molecules powerful tools for studying biological membranes, protein folding, and the properties of supramolecular host cavities. researchgate.netnih.gov

| Fluorescent Probe | Polarity Sensitivity Factor (PSF) | Application | Reference |

| 2-Anilino-6-naphthalene sulfonate (2,6-ANS) | 120 | Probing protein folding and host-guest interactions. | researchgate.net |

| 1-Anilino-8-naphthalene sulfonate (1,8-ANS) | High (larger than 2,6-ANS) | Studying conformational changes in proteins and enzymes. | researchgate.netwikipedia.orgnih.gov |

| TICT-lipid (A polarity-sensitive probe) | N/A | Differentiating Gram-negative and Gram-positive bacteria. | nih.gov |

The unique fluorescent properties of naphthalimide derivatives, which can be accessed from precursors like this compound, have led to their widespread use in bio-imaging and the development of chemical sensors. rsc.org These probes can be designed to be selective for specific metal ions, such as Cu(II) or Al(III), often exhibiting a "turn-on" fluorescence response upon binding. rsc.orgmdpi.com This selectivity is achieved by incorporating a specific receptor unit that binds the target ion, which in turn modulates the photophysical properties of the naphthalimide fluorophore. researchgate.net

For instance, a 1,8-naphthalimide derivative has been developed as a "turn-on" fluorescent sensor for zinc ions, which are crucial in many biological processes. researchgate.net The probe was successfully used for the fluorescence imaging of zinc ions within various human cell lines. researchgate.net Similarly, other naphthalene-based probes have been synthesized for the detection of aluminum ions in samples like Chinese herbal medicines, demonstrating high selectivity and sensitivity. mdpi.com These applications highlight the potential to create sophisticated diagnostic tools and imaging agents from the versatile naphthalene scaffold.

| Target Analyte | Probe Type | Key Result | Reference |

| Al³⁺ | Naphthalene Derivative (F6) | Detection limit of 8.73 × 10⁻⁸ mol/L. | mdpi.com |

| Cu²⁺ | Amino-1,8-naphthalimide | Selective sensing and bioimaging in living systems. | rsc.org |

| Zn²⁺ | 1,8-Naphthalimide Derivative | "Turn-on" fluorescence enhancement of 13-fold. | researchgate.net |

| Protein Hydrophobic Sites | 8-Anilinonaphthalene-2-sulfonic acid (2,8-ANS) | Differential binding to enzyme catalytic intermediates. | nih.gov |

Environmental Dynamics, Fate, and Biotransformation of Naphthalene Sulfonates

Environmental Occurrence and Distribution Patterns

Naphthalene (B1677914) sulfonates are recognized as potential environmental contaminants due to their industrial origins. nih.gov They can be introduced into aquatic systems through industrial wastewater discharges. mdpi.com For instance, sulfonated naphthalene formaldehyde (B43269) condensates (SNFCs) have been detected in wastewater from production facilities and construction sites where they are used as concrete superplasticizers. ethz.ch

Biodegradation Pathways and Microbial Metabolism

The biodegradation of naphthalene sulfonates is a critical process determining their environmental persistence. The sulfonic acid group generally increases resistance to microbial degradation. nih.gov However, various microorganisms have demonstrated the ability to metabolize these compounds.

The general pathway for microbial degradation of naphthalene sulfonates often begins with desulfonation, where the sulfonic acid group is removed. This is followed by the hydroxylation of the aromatic ring and subsequent ring cleavage, channeling the byproducts into central metabolic pathways. nih.gov For halogenated aromatic compounds, dehalogenation is a key initial step, which can be accomplished by various enzymatic mechanisms, including hydrolysis or reduction. mdpi.com An aerobic strain of Comamonas sp. has been shown to completely degrade the brominated herbicide bromoxynil, a process involving a novel reductive dehalogenase enzyme. nih.govresearchgate.net

Assessment of Biodegradability in Aqueous and Soil Systems

The biodegradability of naphthalene sulfonates varies depending on their specific structure and the environmental conditions. Some formulations are classified as "ultimately biodegradable," while others, particularly disulfonated naphthalenes, are more resistant. researchgate.net

Research on naphthalene-2-sulfonic acid (2-NSA) provides specific insights. Bacterial isolates, including Arthrobacter sp. 2AC and Comamonas sp. 4BC, isolated from tannery wastewater sludge, have been shown to completely degrade 2-NSA within 33 hours when it is the sole carbon source. nih.gov These strains were also effective in non-sterile tannery wastewater, demonstrating their ability to compete with indigenous microbes. nih.gov The degradation of brominated organic compounds can be more complex and often requires microbial consortia, where different strains perform complementary metabolic functions. mdpi.com In soil, the biotransformation of related compounds like fluorotelomer sulfonic acids has been shown to be influenced by soil type, nutrient availability, and the existing microbial community. nih.govnih.gov

Table 1: Biodegradation Kinetics of Naphthalene-2-sulfonic acid (2-NSA) by Bacterial Isolates

| Isolate | Initial 2-NSA Conc. (mg/L) | Lag Phase (h) | Half-life (h) | Reference |

|---|---|---|---|---|

| Arthrobacter sp. 2AC | 100 | 8 | 20 | nih.gov |

| Comamonas sp. 4BC | 100 | 12 | 26 | nih.gov |

| Arthrobacter sp. 2AC | 500 | 8 | 20 | nih.gov |

| Comamonas sp. 4BC | 500 | 12 | 26 | nih.gov |

This table is based on data for Naphthalene-2-sulfonic acid, as specific data for 8-Bromonaphthalene-2-sulfonic acid is not available.

Identification of Microbial Degradation Products and Enzymes

The degradation of naphthalene sulfonates proceeds through a series of intermediate metabolites. For naphthalene itself, naphthalene 1,2-dioxygenase is a key enzyme that initiates the process. biorxiv.org In the degradation of a brominated herbicide by Comamonas sp., enzymes such as reductive dehalogenase (BhbA), 4-hydroxybenzoate (B8730719) 3-monooxygenase, and protocatechuate 4,5-dioxygenase were identified. nih.govresearchgate.net

In the case of 2-NSA degradation by Comamonas sp. 4BC, a principal metabolite with a molecular weight of 174 was identified, which accounted for a significant portion of the remaining dissolved organic carbon. nih.gov This metabolite was not detected in degradations by Arthrobacter sp. 2AC, suggesting different catabolic pathways are utilized by the two strains. nih.gov For this compound, one could hypothesize a pathway involving both reductive dehalogenation to remove the bromine and a desulfonation step, though specific metabolites and enzymes have not been documented.

Bioaccumulation and Biomobility in Environmental Compartments

Bioaccumulation refers to the buildup of a chemical in an organism's tissues to a concentration higher than in the surrounding environment. Compounds that are persistent and lipophilic (fat-soluble) tend to have a higher bioaccumulation potential. While the sulfonic acid group imparts high water solubility to naphthalene sulfonates, suggesting lower bioaccumulation, their resistance to degradation means they can persist in the environment. nih.gov

Studies on 2-naphthalene sulfonate have demonstrated its potential to bioaccumulate in the blood plasma of fish. nih.gov Furthermore, brominated compounds, such as polybrominated diphenyl ethers (PBDEs), are known to be highly persistent and bioaccumulative. pops.int The combination of a persistent naphthalene structure with a bromine atom in this compound could present a bioaccumulation risk, although its high water solubility may counteract this to some extent. Its mobility in water and soil (biomobility) is expected to be high, leading to potential transport across environmental compartments.

Environmental Transport and Predictive Modeling

Predictive models are used to estimate the movement and distribution of chemicals in the environment. The high water solubility of naphthalene sulfonates is a key parameter in such models, indicating a high potential for transport in water.

Field studies on SNFCs used in construction have provided valuable data for transport modeling. ethz.ch In a tracer experiment in an aquifer, monomeric naphthalene sulfonates behaved as conservative tracers, moving with the speed of groundwater. researchgate.net However, higher molecular weight condensates were retarded, likely due to adsorption to soil particles. researchgate.net It was estimated that about 5% of the applied SNFCs leached into the groundwater, with approximately 80% of that amount biodegrading within the aquifer. ethz.ch For this compound, a similar model would likely predict high mobility in groundwater, with adsorption behavior influenced by soil organic carbon content and the compound's specific properties.

Remediation Strategies for Contaminated Environments

Remediation of environments contaminated with naphthalene sulfonates primarily focuses on bioremediation, which utilizes microorganisms to break down the pollutants.

Table 2: Bioremediation Approaches for Naphthalene Sulfonates

| Remediation Strategy | Microorganism(s) / System | Target Compound(s) | Key Findings | Reference |

|---|---|---|---|---|

| Bacterial Degradation | Arthrobacter sp. 2AC, Comamonas sp. 4BC | Naphthalene-2-sulfonic acid (2-NSA) | Effective degradation in tannery wastewater. | nih.gov |

| Fungal Treatment | Pleurotus ostreatus | 2-Naphthalene sulfonic acid polymers (NSAP) | 30% degradation in a non-sterile packed-bed bioreactor; increased overall biodegradability of wastewater. | nih.gov |

| Microbial Consortia | Pseudomonas sp. consortium | Naphthalene | Immobilized consortium showed superior degradation performance compared to free cells. | biorxiv.org |

| Consortium Degradation | Four-strain consortium | Brominated Flame Retardants (DBNPG, TBNPA) | Degradation required all four strains, suggesting a syntrophic relationship. | mdpi.com |

This table summarizes strategies for related compounds, as specific remediation data for this compound is not available.

The use of specialized bacterial strains in bioreactors is a promising strategy for treating industrial wastewater containing these compounds. nih.gov For more complex or recalcitrant compounds, such as polymers or halogenated organics, microbial or fungal consortia may be more effective. mdpi.comnih.gov For instance, the white-rot fungus Pleurotus ostreatus has been shown to degrade naphthalene sulfonic acid polymers and significantly increase the biodegradability of petrochemical wastewater. nih.gov The development of remediation strategies for this compound would likely involve isolating or engineering microbes capable of both dehalogenation and desulfonation.

Conclusion and Future Research Directions

Synthesis of Key Research Achievements for 8-Bromonaphthalene-2-sulfonic Acid

Direct and extensive research achievements specifically for this compound are not well-documented in peer-reviewed literature. Its existence is confirmed through chemical supplier databases, which provide basic information such as its CAS number, molecular formula, and weight.

Identification of Current Knowledge Gaps and Unexplored Research Avenues

The primary knowledge gap is the near-complete lack of dedicated studies on this compound. This presents a significant opportunity for foundational research. Key unexplored avenues include:

Optimized Synthesis and Characterization: There is a need for the development and documentation of a high-yield, regioselective synthesis method for this compound. Following a successful synthesis, a thorough characterization of its spectroscopic and physicochemical properties would be essential. This would include techniques such as NMR, IR, UV-Vis spectroscopy, and determination of its pKa and solubility.

Chemical Reactivity Studies: The reactivity of this compound is largely unexplored. Research into its participation in various organic reactions would be valuable. For example, the bromine atom could serve as a handle for cross-coupling reactions to introduce new functional groups, while the sulfonic acid group could be converted to sulfonyl chlorides, sulfonamides, or sulfonate esters, opening up a wide range of derivative compounds.

Computational and Theoretical Studies: In the absence of extensive experimental data, computational modeling could provide insights into the electronic structure, reactivity, and potential properties of this compound. DFT (Density Functional Theory) calculations could predict its spectral properties, molecular orbitals, and reaction mechanisms.

Outlook on Emerging Applications and Interdisciplinary Research Opportunities

Based on the known applications of related naphthalene (B1677914) sulfonic acid derivatives, several potential applications and interdisciplinary research opportunities for this compound can be envisioned:

Advanced Materials Science: Naphthalene-based compounds are known to be useful in the development of organic electronic materials. The unique substitution pattern of this compound could lead to novel properties in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as a component in conductive polymers. The presence of the heavy bromine atom could also be explored for applications in phosphorescent materials.

Pharmaceutical and Medicinal Chemistry: Naphthalene derivatives are scaffolds in various pharmaceutical agents. The sulfonic acid group can improve water solubility, a desirable property for drug candidates. The bromine atom can be a site for further functionalization to create a library of compounds for biological screening. Its potential as an intermediate in the synthesis of novel therapeutic agents warrants investigation.

Surfactants and Dispersing Agents: Naphthalene sulfonic acid condensates are widely used as superplasticizers in concrete and as dispersing agents for dyes and pigments. The specific stereochemistry and electronic properties of this compound could lead to surfactants with unique aggregation behavior or enhanced performance in specific applications.

Environmental Chemistry: Brominated aromatic compounds are of environmental interest. Studies on the biodegradability and potential environmental impact of this compound would be crucial if it were to be used in industrial applications. Conversely, its properties could be harnessed for applications in environmental remediation, for example, as a component in sensors for detecting specific pollutants.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-bromonaphthalene-2-sulfonic acid, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves bromination of naphthalene followed by sulfonation. Bromination at the 8-position can be achieved using Br₂ with FeBr₃ as a catalyst under controlled temperature (40–60°C). Subsequent sulfonation at the 2-position requires fuming sulfuric acid (H₂SO₄·SO₃) at 80–100°C for 4–6 hours. Key variables include stoichiometric ratios (e.g., excess Br₂ for regioselectivity) and quenching protocols to avoid over-sulfonation. Post-synthesis purification via recrystallization (ethanol/water) improves purity .

Q. How does the sulfonic acid group in this compound affect its solubility and reactivity compared to non-sulfonated analogs?

- Methodology : The sulfonic acid group enhances hydrophilicity, increasing water solubility, which is critical for aqueous-phase reactions. Reactivity studies (e.g., nucleophilic substitution at the bromine site) show accelerated kinetics in polar solvents due to electron-withdrawing effects of the sulfonate group. Compare solubility via UV-Vis spectroscopy in varying solvent systems (e.g., H₂O, DMSO, EtOH) to quantify polarity-driven behavior .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology : Use a combination of:

- ¹H/¹³C NMR : Identify substituent positions (e.g., deshielded protons near Br/SO₃H groups).

- FT-IR : Confirm sulfonic acid O-H stretches (~3400 cm⁻¹) and S=O vibrations (~1180 cm⁻¹).

- Mass Spectrometry (ESI-MS) : Verify molecular weight (expected [M-H]⁻ ion at m/z 305.95). Cross-reference with computational simulations (DFT) for structural validation .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data on the electronic effects of bromine and sulfonic acid groups?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G**) can model charge distribution and frontier molecular orbitals. For instance, predict the electrophilicity of the bromine site by analyzing LUMO localization. Compare computed NMR chemical shifts with experimental data to validate models. Address discrepancies (e.g., unexpected coupling constants) via conformational analysis or solvent-effect simulations .

Q. What are the degradation pathways of this compound under environmental or catalytic conditions, and how can intermediates be tracked?

- Methodology : Perform oxidative degradation studies using advanced oxidation processes (AOPs) like Fenton’s reagent (Fe²⁺/H₂O₂). Monitor intermediates via LC-MS/MS and identify cleavage products (e.g., brominated quinones or sulfonated diols). Kinetic modeling (pseudo-first-order) quantifies degradation rates. For catalytic pathways, use operando spectroscopy (e.g., Raman) to track surface intermediates on metal catalysts .

Q. How does the compound’s solid-state morphology influence its performance in ion-exchange membranes or catalytic applications?

- Methodology : Correlate morphology (via SEM/TEM) with ion-transport efficiency using electrochemical impedance spectroscopy (EIS). For catalytic applications (e.g., Suzuki coupling), assess crystallinity (XRD) and surface area (BET) to optimize active sites. Compare with perfluorinated sulfonic acid (PFSA) ionomers, noting trade-offs between thermal stability and proton conductivity .

Safety and Handling in Research Settings

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodology : Adopt hazard controls aligned with GHS guidelines:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles (P280).

- Ventilation : Use fume hoods to prevent inhalation (H333).

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite.

- Waste Disposal : Segregate halogenated waste for incineration. Document first-aid measures (e.g., eye irrigation with 0.9% saline for 15 minutes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.